Acetamide, N-acetyl-N-nitroso-
CAS No.: 61886-92-8
Cat. No.: VC20500791
Molecular Formula: C4H6N2O3
Molecular Weight: 130.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61886-92-8 |
|---|---|
| Molecular Formula | C4H6N2O3 |
| Molecular Weight | 130.10 g/mol |
| IUPAC Name | N-acetyl-N-nitrosoacetamide |
| Standard InChI | InChI=1S/C4H6N2O3/c1-3(7)6(5-9)4(2)8/h1-2H3 |
| Standard InChI Key | JYYJFTGASWSUPZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C(=O)C)N=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Acetamide, N-acetyl-N-nitroso- belongs to the class of N-nitroso compounds, which are structurally defined by the presence of a nitroso group () attached to a nitrogen atom. Its systematic IUPAC name is acetic acid-(2-chloro-N-nitroso-anilide), reflecting its anilide backbone substituted with chlorine and nitroso groups . Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 10560-52-8 |
| Molecular Formula | |
| Molecular Weight | 198.606 g/mol |
| Exact Mass | 198.020 g/mol |
| Synonyms | o-Chloro-N-nitrosoacetanilide, N-Acetyl-N-nitroso-2-chloroaniline |
The chlorine substituent at the ortho position of the aromatic ring influences its electronic structure, enhancing stability and modulating reactivity .
Physical and Chemical Properties
Thermodynamic and Physical Parameters
Key physical properties of Acetamide, N-acetyl-N-nitroso- include:
| Property | Value |
|---|---|
| Density | 1.31 g/cm³ |
| Boiling Point | 273.7°C at 760 mmHg |
| Flash Point | 119.3°C |
| Vapor Pressure | 0.00565 mmHg at 25°C |
| Refractive Index | 1.574 |
The compound’s high boiling point and low vapor pressure suggest limited volatility under ambient conditions, making it suitable for high-temperature reactions .
Reactivity and Stability
N-Nitroso compounds are prone to photolytic and thermal degradation. Under acidic conditions, Acetamide, N-acetyl-N-nitroso- may undergo denitrosation, releasing nitric oxide () and regenerating the parent amine . This reactivity mirrors observations in nitrosated pharmaceuticals like acetaminophen, where nitroso intermediates form toxic quinone imines .
Reactivity and Degradation Pathways
Nitroso Group Reactivity
The nitroso group participates in cycloaddition reactions and acts as a dienophile in Diels-Alder reactions. For example, in the presence of dienes, it forms stable oxazine derivatives . Additionally, nitroso compounds can oxidize thiols to disulfides, a property exploited in biochemical studies .
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